N-Boc-(S)-萘基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

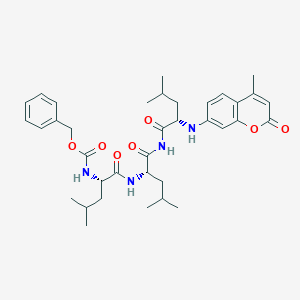

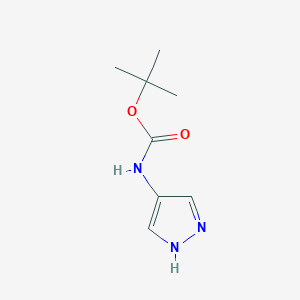

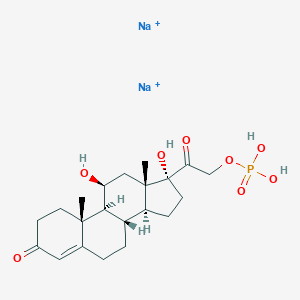

N-Boc-(S)-naphthyl glycine is a chiral amino acid derivative that has gained significant attention in the field of organic synthesis due to its potential use in the development of new drugs and materials. The compound is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 329.41 g/mol.

科学研究应用

合成和化学连接

N-Boc-(S)-萘基甘氨酸及其衍生物是合成各种氨基酸和肽的多功能中间体。Crich 和 Banerjee (2007 年) 的一项研究证明了赤罗-N-Boc-β-巯基-l-苯丙氨酸的合成,从而在苯丙氨酸处实现天然化学连接。N-Boc 氨基酸以 S-乙基二硫代衍生物的形式用于封端由 Fmoc-SPPS 生成的四肽。此过程随后与 C 末端硫代酯进行天然化学连接,然后选择性地对苄基 C-S 键进行脱硫。该方法已成功应用于 LYRAMFRANK 的合成,证实了其与反应性侧链的相容性以及连接其他非甘氨酸的能力 (Crich 和 Banerjee,2007 年)。

非天然氨基酸合成

N-(Boc)-L-(2-溴代烯丙基)-甘氨酸 (1) 作为合成光学活性非天然氨基酸的多功能中间体。Leanna 和 Morton (1993 年) 在一步法中由二乙基乙酰氨基丙二酸酯和 2,3-二溴丙烯合成 1,总收率达到 75%。对映异构体通过串联生物催化动力学水解拆分有效分离,并且 1 进一步详细阐述为几种其他有趣的非天然氨基酸 (Leanna 和 Morton,1993 年)。

作用机制

Target of Action

N-Boc-(S)-naphthyl glycine is primarily used as a protective group for amines in the synthesis of peptides . The primary targets of this compound are the amino groups present in various biomolecules .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines .

Biochemical Pathways

The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It affects the biochemical pathways involved in the synthesis of multifunctional targets, where issues related to the protection of amino functions become prominent .

Pharmacokinetics

The n-boc protection process is known to be stable towards a wide range of nucleophilic reagents and alkaline reaction conditions . This stability likely impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of N-Boc-(S)-naphthyl glycine’s action is the protection of the amino group in various biomolecules . This protection facilitates the synthesis of complex polyfunctional molecules, particularly peptides . The Boc group can be easily introduced and readily removed under a variety of conditions .

Action Environment

The action of N-Boc-(S)-naphthyl glycine can be influenced by various environmental factors. For instance, the N-Boc protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the process can be catalyzed by a variety of acidic, neutral, and basic reagents . These factors can influence the compound’s action, efficacy, and stability.

未来方向

属性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146621-93-4 |

Source

|

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-naphthaleneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146621-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)